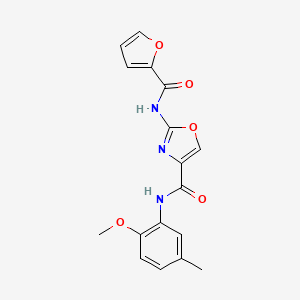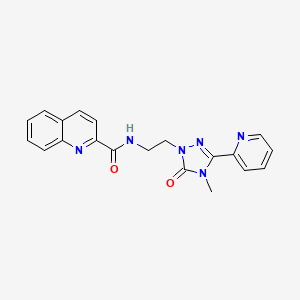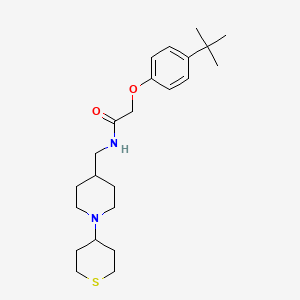
3-(2-Aminoethoxy)tetrahydrothiophene 1,1-dioxide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-(2-Aminoethoxy)tetrahydrothiophene 1,1-dioxide hydrochloride” is a heterocyclic compound. It is also known as THT. It is available for purchase from various chemical suppliers .
Synthesis Analysis
Thiophene 1,1-dioxides, which are related to the compound , are most commonly prepared by the oxidation of thiophenes . Organic peracids are the most common reagents used for this synthesis . The oxidation is usually carried out under neutral conditions . The oxidation is applicable to thiophenes carrying electron-withdrawing substituent(s), which resist oxidation with peracids .Molecular Structure Analysis
The molecular formula of “this compound” is C6H13NO3S . The molecular weight is 187.65 .Chemical Reactions Analysis
Thiophene 1,1-dioxides, which are related to the compound , are known to undergo a wide variety of synthetically useful Diels-Alder reactions and occasionally undergo even [4+6] cycloadditions . They serve as 2π-component toward dienes and 1,3-dipoles .Physical and Chemical Properties Analysis
The compound is a solid . The InChI code is 1S/C6H13NO3S.ClH/c7-2-3-10-6-1-4-11(8,9)5-6;/h6H,1-5,7H2;1H .科学的研究の応用
Synthesis and Chemical Reactions
Research has demonstrated methods for synthesizing derivatives related to 3-(2-Aminoethoxy)tetrahydrothiophene 1,1-dioxide hydrochloride, showcasing their potential in creating biologically interesting compounds. For instance, Pistarà et al. (2011) reported the synthesis of new 2-substituted 3-amino-4-hydroxymethylthiophenes through intramolecular nitrile oxide cycloaddition processes and N,O-bond cleavage, highlighting an alternative pathway for producing thiophenes of biological interest (Pistarà et al., 2011). Similarly, Mason et al. (1967) prepared 3-Oxotetrahydrothiophen dioxide from 3-aminotetrahydrothiophen dioxide, exploring new reactions of the ketone and oxime derivatives (Mason et al., 1967).
Material Science Applications
Research into the material science applications of thiophene derivatives has shown their utility in electronic devices and molecular detection. Chen et al. (1999) used a molecule containing a nitroamine redox center in an electronic device, exhibiting negative differential resistance and an on-off peak-to-valley ratio in excess of 1000:1, demonstrating the potential of thiophene derivatives in molecular electronics (Chen et al., 1999).
Environmental and Analytical Chemistry
In the field of environmental and analytical chemistry, functionalization of thiophene derivatives has been explored for applications such as dye and copper removal. Chen et al. (2016) functionalized graphene oxide with 4-aminothiophenol and 3-aminopropyltriethoxysilane to improve the sorption efficiencies of methylene blue and copper, indicating the importance of thiophene derivatives in environmental remediation (Chen et al., 2016).
Molecular Detection
Furthermore, the development of novel fluorescence probes based on thiophene derivatives for detecting reactive oxygen species showcases the versatility of these compounds in biomedical research. Setsukinai et al. (2003) synthesized novel fluorescence probes that can selectively detect highly reactive oxygen species, illustrating the application of thiophene derivatives in molecular biology and chemistry (Setsukinai et al., 2003).
Safety and Hazards
作用機序
Target of Action
The primary targets of 3-(2-Aminoethoxy)-1lambda6-thiolane-1,1-dione hydrochloride are the sodium-potassium adenosine triphosphatase (ATPase) and the sarcoplasmic calcium ATPase isoform 2 . These targets play a crucial role in maintaining the balance of sodium and potassium ions in cells and regulating calcium levels in the sarcoplasmic reticulum, respectively .
Mode of Action
3-(2-Aminoethoxy)-1lambda6-thiolane-1,1-dione hydrochloride interacts with its targets by reducing the activity of sodium-potassium ATPase and stimulating the reuptake function of sarcoplasmic calcium ATPase isoform 2 . This dual action leads to changes in intracellular ion concentrations, which can affect various cellular processes .
Biochemical Pathways
The compound’s action on sodium-potassium ATPase and sarcoplasmic calcium ATPase isoform 2 affects the ion transport pathways in cells . By inhibiting sodium-potassium ATPase, it increases intracellular sodium levels . Simultaneously, by stimulating sarcoplasmic calcium ATPase isoform 2, it enhances calcium reuptake into the sarcoplasmic reticulum . These changes can have downstream effects on various cellular functions, including muscle contraction .
Result of Action
The molecular and cellular effects of 3-(2-Aminoethoxy)-1lambda6-thiolane-1,1-dione hydrochloride’s action primarily involve changes in intracellular ion concentrations and the regulation of muscle contraction . By altering sodium and calcium levels within cells, it can influence the contractility of muscle cells, particularly in the heart .
特性
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)oxyethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3S.ClH/c7-2-3-10-6-1-4-11(8,9)5-6;/h6H,1-5,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGOYOCSUBKFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1OCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{2-[4-({7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidin-1-yl]-2-oxoethyl}pyrrolidin-2-one](/img/structure/B2695956.png)
![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoline-8-sulfonamide](/img/structure/B2695957.png)
![N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2695959.png)
![6-imino-7,11-dimethyl-2-oxo-N-(oxolan-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2695960.png)

![3-amino-2,6-dimethyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2695964.png)

![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-(3-methylbutyl)ethanediamide](/img/structure/B2695969.png)


![5-Bromo-8-nitroimidazo[1,2-a]pyridine](/img/structure/B2695973.png)

![N-(4-CHLOROPHENYL)-3-(2,5-DIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2695976.png)
